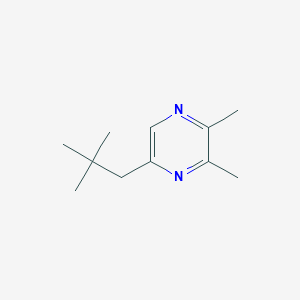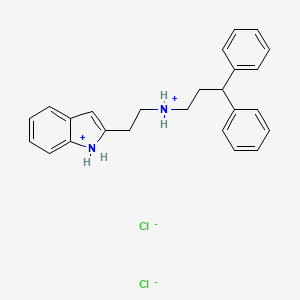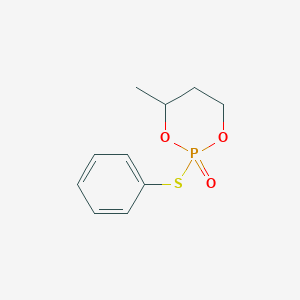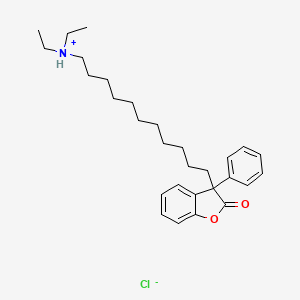
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced by reacting the thiazole intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the chloroethyl-substituted thiazole with an appropriate thiol compound under mild conditions.
Final Product Formation: The final product, this compound, is obtained by reacting the intermediate with diethylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted thiazole derivatives.
科学研究应用
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Chemical Research: The compound is used in various chemical reactions to study its reactivity and to develop new synthetic methodologies.
作用机制
The mechanism of action of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring and thioether linkage contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-((5-(2-Bromoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Iodoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Fluoroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
Uniqueness
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The combination of the thiazole ring, thioether linkage, and chloroethyl group makes it a versatile compound with diverse applications in medicinal chemistry, biological studies, and industrial processes.
属性
CAS 编号 |
74277-03-5 |
|---|---|
分子式 |
C12H22Cl2N2S2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C12H21ClN2S2.ClH/c1-4-15(5-2)8-9-16-12-14-10(3)11(17-12)6-7-13;/h4-9H2,1-3H3;1H |
InChI 键 |
ZZRLGDLIAKWSRN-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCSC1=NC(=C(S1)CCCl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)









![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)


